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molecular formula C5H7N3O B1594957 1-Methyl-1H-imidazole-2-carboxamide CAS No. 20062-51-5

1-Methyl-1H-imidazole-2-carboxamide

Cat. No. B1594957
M. Wt: 125.13 g/mol
InChI Key: UIKPUVLIJJJXNA-UHFFFAOYSA-N
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Patent
US08362018B2

Procedure details

NH4Cl (0.150 g, 2.8 mmol) is added to a solution of 1-methyl-1H-imidazole-2-carboxylic acid ethyl ester (15.5 g, 101 mmol) in ammonium hydroxide 35% (112 mL) and the reaction is stirred for 6 h at 100° C. in a sealed reaction flask. The reaction is cooled to 0° C. and the solid formed filtered and washed with ice water and ether to give 1-methyl-1H-imidazole-2-carboxylic acid amide as brown crystals (6.9 g, 55%).
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH4+:1].[Cl-].C([O:5][C:6]([C:8]1[N:9]([CH3:13])[CH:10]=[CH:11][N:12]=1)=O)C>[OH-].[NH4+]>[CH3:13][N:9]1[CH:10]=[CH:11][N:12]=[C:8]1[C:6]([NH2:1])=[O:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C=CN1)C
Name
Quantity
112 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred for 6 h at 100° C. in a sealed reaction flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ice water and ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1C(=NC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 1969.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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